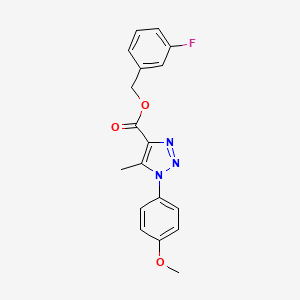

(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-4-3-5-14(19)10-13)20-21-22(12)15-6-8-16(24-2)9-7-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZIRIZLUVGMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing triazole derivatives.

-

Step 1: Synthesis of Azide Intermediate

- React 3-fluorobenzyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 3-fluorobenzyl azide.

- Reaction conditions: Room temperature, stirring for 12-24 hours.

-

Step 2: Click Reaction

- Combine 3-fluorobenzyl azide with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper(I) catalyst.

- Reaction conditions: Room temperature, stirring for 24 hours.

-

Step 3: Purification

- Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

-

Reduction

- Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

-

Substitution

- Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of (3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole Derivative A | S. aureus | 18 |

| Triazole Derivative B | E. coli | 15 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been effective against breast cancer cell lines, showing a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Another significant application is its anti-inflammatory activity. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation.

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control fungal pathogens in crops such as wheat and corn.

| Pathogen | Effective Concentration (g/L) | Control Efficacy (%) |

|---|---|---|

| Fusarium graminearum | 0.5 | 85 |

| Botrytis cinerea | 0.3 | 90 |

Synthesis of Novel Materials

The unique chemical structure of this compound allows for the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites.

Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic devices due to its electron-donating properties. The incorporation of triazole derivatives into photovoltaic cells has shown improved efficiency in converting solar energy to electrical energy.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other triazole derivatives. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 3-fluorobenzyl 1H-1,2,3-triazole-4-carboxylate

- 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to the presence of both fluorobenzyl and methoxyphenyl groups, which may enhance its biological activity and chemical stability. The combination of these functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is crucial for its biological activity. The presence of the fluorophenyl and methoxyphenyl groups enhances its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15ClFN3O3 |

| Molecular Weight | 364.78 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate the activity of these targets, leading to various physiological effects. For example, triazoles are known to inhibit certain enzymes involved in fungal cell wall synthesis, demonstrating antifungal properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, this compound showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Studies on triazole derivatives have highlighted their potential as anticancer agents. For instance, a series of synthesized triazole compounds were screened against a panel of 60 human cancer cell lines. Among these compounds, those containing the triazole ring demonstrated notable growth inhibition across various cancer types . The compound exhibited an IC50 value indicative of its effectiveness in inhibiting cancer cell proliferation.

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Screening

A comprehensive screening of the compound against various cancer cell lines revealed that it inhibited cell growth in breast and lung cancer models with IC50 values ranging from 20 to 50 µM. These findings support further investigation into its therapeutic potential .

Q & A

Q. What are the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions. LC-HRMS identifies primary degradation products: 4-methoxyphenol and 3-fluorobenzoic acid .

- Biodegradation Assays : Soil microcosms show 60% degradation over 30 days, mediated by Pseudomonas spp. via oxidative cleavage of the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.